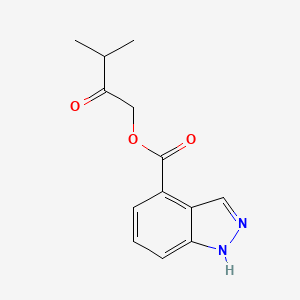![molecular formula C10H10F3IN2O B7420769 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B7420769.png)
4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine is a chemical compound that features a morpholine ring attached to a pyridine ring substituted with iodine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine typically involves the following steps:
Formation of the Pyridine Ring:
Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyridine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the iodine or trifluoromethyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine involves its interaction with molecular targets, such as enzymes or receptors. The iodine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]morpholine: Similar structure with bromine instead of iodine.
4-[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]morpholine: Chlorine substitution instead of iodine.
4-[3-Fluoro-6-(trifluoromethyl)pyridin-2-yl]morpholine: Fluorine substitution instead of iodine.
Uniqueness
The presence of the iodine atom in 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine imparts unique reactivity and properties compared to its halogen-substituted analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.
特性
IUPAC Name |
4-[3-iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3IN2O/c11-10(12,13)8-2-1-7(14)9(15-8)16-3-5-17-6-4-16/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUXKLOTMZSFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=N2)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-3-methyl-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]quinoxalin-2-amine](/img/structure/B7420712.png)
![9-oxo-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylbicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7420720.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-6-methoxy-3-methylquinoxalin-2-amine](/img/structure/B7420725.png)
![N-[4-(carbamoylamino)phenyl]-5-methyl-1,2-benzothiazole-3-carboxamide](/img/structure/B7420726.png)
![N-[1-(4-methoxyphenyl)piperidin-4-yl]-7-methyl-1-benzofuran-2-carboxamide](/img/structure/B7420729.png)
![2-(4-cyanoanilino)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethylacetamide](/img/structure/B7420739.png)
![5-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-(2-pyridin-2-ylethyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine](/img/structure/B7420746.png)
![5-Ethyl-3-[(3-fluoro-4-phenoxyphenyl)methyl]-5-(1-methylpyrazol-4-yl)imidazolidine-2,4-dione](/img/structure/B7420750.png)
![Ethyl 2-[2-(2-thiophen-2-ylethylcarbamoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B7420758.png)
![2-[2-(5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl)-2-oxoethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7420763.png)

![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-imine](/img/structure/B7420773.png)

